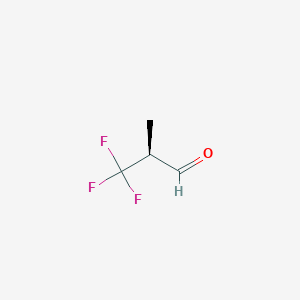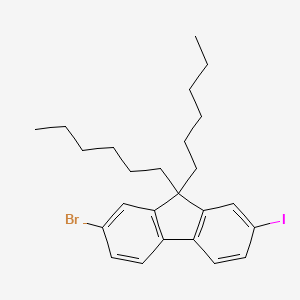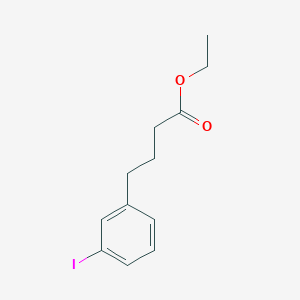
Ethyl 4-(3-iodophenyl)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(3-iodophenyl)butanoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-iodophenyl)butanoate typically involves the esterification of 4-(3-iodophenyl)butanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
4-(3-iodophenyl)butanoic acid+ethanolacid catalystEthyl 4-(3-iodophenyl)butanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process.
化学反应分析
Types of Reactions
Ethyl 4-(3-iodophenyl)butanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom in the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products
Oxidation: 4-(3-iodophenyl)butanoic acid.
Reduction: 4-(3-iodophenyl)butanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Ethyl 4-(3-iodophenyl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functional group.
作用机制
The mechanism of action of Ethyl 4-(3-iodophenyl)butanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in biological systems to release the corresponding acid and alcohol. The iodine atom in the phenyl ring can participate in electrophilic aromatic substitution reactions, leading to the formation of various biologically active compounds.
相似化合物的比较
Ethyl 4-(3-iodophenyl)butanoate can be compared with other similar esters:
Ethyl 4-(2-hydroxy-3-iodophenyl)butanoate: Similar structure but with a hydroxyl group, leading to different reactivity and applications.
Ethyl 4-(4-iodophenyl)butanoate: Positional isomer with the iodine atom at the para position, affecting its chemical properties and reactivity.
Ethyl 4-(3-bromophenyl)butanoate: Similar ester but with a bromine atom instead of iodine, leading to different reactivity in substitution reactions.
These comparisons highlight the unique properties of this compound, particularly its reactivity due to the presence of the iodine atom.
属性
CAS 编号 |
189149-78-8 |
|---|---|
分子式 |
C12H15IO2 |
分子量 |
318.15 g/mol |
IUPAC 名称 |
ethyl 4-(3-iodophenyl)butanoate |
InChI |
InChI=1S/C12H15IO2/c1-2-15-12(14)8-4-6-10-5-3-7-11(13)9-10/h3,5,7,9H,2,4,6,8H2,1H3 |
InChI 键 |
JAROLQNLAPVZCG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCCC1=CC(=CC=C1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


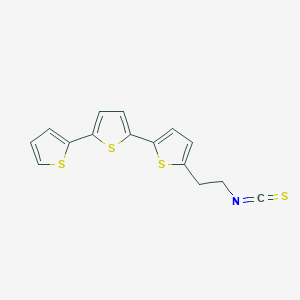
![2-[(Dimethylamino)methylidene]-1-(3-methoxy-2-nitrophenyl)hexane-1,3-dione](/img/structure/B14256903.png)

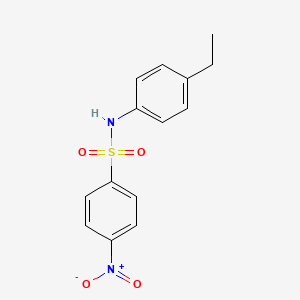

![8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(4-ethoxyphenyl)-](/img/structure/B14256929.png)
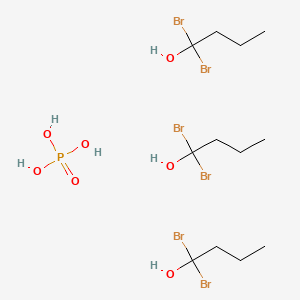
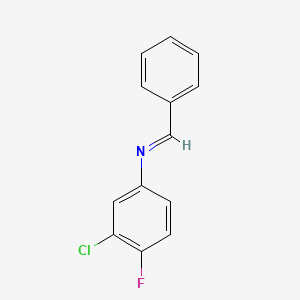
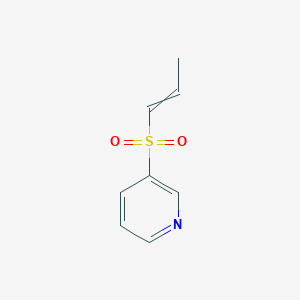
![[3-(10H-Phenothiazin-10-YL)propyl]phosphonic acid](/img/structure/B14256964.png)
![2-{[6-(Decanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid](/img/structure/B14256966.png)
![4'-(Octadecyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B14256968.png)
